molecular formula C10H16N2O B12847552 2-Dimethylaminomethyl-5-methoxy-phenylamine CAS No. 1134327-84-6

2-Dimethylaminomethyl-5-methoxy-phenylamine

Cat. No.: B12847552
CAS No.: 1134327-84-6
M. Wt: 180.25 g/mol
InChI Key: DLARITXSXPMFDZ-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-5-methoxy-phenylamine is a phenylamine derivative featuring a dimethylaminomethyl (-CH2N(CH3)2) group at position 2 and a methoxy (-OCH3) substituent at position 5. Its molecular formula is C10H16N2O (molecular weight: 180.25 g/mol).

Properties

CAS No.

1134327-84-6

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-5-methoxyaniline

InChI

InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(13-3)6-10(8)11/h4-6H,7,11H2,1-3H3

InChI Key

DLARITXSXPMFDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethyl-5-methoxy-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylamine derivative.

    Dimethylaminomethylation: The phenylamine derivative undergoes a dimethylaminomethylation reaction, where a dimethylaminomethyl group is introduced. This can be achieved using formaldehyde and dimethylamine under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Dimethylaminomethyl-5-methoxy-phenylamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyl-5-methoxy-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The compound is structurally related to a class of dimethylamine derivatives known for their pharmacological activities, including antimicrobial, anticancer, and analgesic effects. Research indicates that compounds containing a dimethylaminomethyl moiety can modulate various biological targets, making them valuable candidates for drug development. For instance, studies have demonstrated that dimethylamine derivatives exhibit significant activity against a range of pathogens and cancer cell lines, suggesting their potential as therapeutic agents .

Therapeutic Uses
The therapeutic applications of 2-Dimethylaminomethyl-5-methoxy-phenylamine include:

  • Antimicrobial Agents : Effective against bacterial infections.
  • Anticancer Activity : Demonstrated cytotoxicity against various cancer cell lines.
  • Analgesics : Potential use in pain management therapies.

Structure-Activity Relationship Studies

Recent research has focused on the structure-activity relationships (SAR) of compounds similar to 2-Dimethylaminomethyl-5-methoxy-phenylamine. These studies reveal how modifications to the compound's structure can enhance its selectivity and potency at specific biological targets. For example, selective agonists at serotonin receptors have been identified, showing promise for treating psychiatric conditions such as depression and anxiety .

Table 1: Structure-Activity Relationships of Dimethylamine Derivatives

Compound NameTarget ReceptorBinding Affinity (nM)Biological Activity
LPH-55-HT2A1.3Agonist
2-Dimethylaminomethyl-5-methoxy-phenylamineVariousTBDAntimicrobial/Anticancer

Nanotechnology Applications

Phenolic-enabled Nanotechnology
The compound can be utilized in phenolic-enabled nanotechnology due to its unique chemical properties. Research has shown that phenolic compounds can form nanoparticles with diverse functionalities for biomedical applications, including drug delivery and bioimaging. The interactions between phenolic compounds and metal ions facilitate the creation of stable nanoparticles with enhanced therapeutic efficacy .

Table 2: Applications of Phenolic Nanoparticles

ApplicationDescription
Drug DeliveryEnhanced stability and targeted delivery of therapeutic agents
BioimagingUtilization in imaging techniques for disease diagnostics
Antibacterial CoatingsDevelopment of coatings that prevent microbial growth

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-Dimethylaminomethyl-5-methoxy-phenylamine on various cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro. The compound showed an IC50 value comparable to established anticancer agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. Results indicated that it effectively inhibited bacterial growth, supporting its use as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-5-methoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s analogs differ primarily in substituent type, position, and electronic properties. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Dimethylaminomethyl-5-methoxy-phenylamine -CH2N(CH3)2 (C2), -OCH3 (C5) C10H16N2O 180.25 Potential CNS activity; tertiary amine enhances solubility
5-Methoxy-2-phenoxyaniline -OPh (C2), -OCH3 (C5) C13H13NO2 215.25 Phenoxy group increases steric bulk; used in organic synthesis
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine -OCH3 (C2), -CF3 (C5) C15H14F3NO2 309.28 Trifluoromethyl enhances lipophilicity; potential agrochemical applications
4-Methoxy-1,3-phenylenediamine -NH2 (C1, C3), -OCH3 (C4) C7H10N2O 138.17 Diamine structure increases reactivity; dye intermediate
2-Amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-isopropyl-pyridine-3-carboxamide Fluorophenyl, hydroxy-acetyl groups C24H24F2N4O3 478.47 Fluorine substituents enhance metabolic stability; kinase inhibitor

Pharmacological and Physicochemical Comparisons

  • Electron-Donating vs. In contrast, trifluoromethyl (-CF3) in ’s analog is electron-withdrawing, increasing lipophilicity and resistance to oxidative metabolism .
  • Tertiary Amine vs. Primary Amine: The dimethylaminomethyl group in the target compound improves solubility in physiological conditions compared to primary amines (e.g., 4-Methoxy-1,3-phenylenediamine in ), which may exhibit higher reactivity but lower bioavailability .

Research Findings from Structural Analogs

  • Crystal Structure Insights: Ajibade et al. () analyzed related N,N-dimethylaniline derivatives, noting that hydrogen bonding between the tertiary amine and methoxy groups stabilizes supramolecular structures, which could enhance crystallinity and stability in drug formulations .
  • Fluorophenyl Derivatives :
    Eli Lilly’s compounds () with fluorophenyl substituents demonstrated enhanced kinase inhibition compared to methoxy analogs, attributed to fluorine’s electronegativity and improved target affinity .
  • Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to and , involving condensation of aldehydes with diamines or Suzuki-Miyaura couplings for aryl substitutions .

Biological Activity

Overview

2-Dimethylaminomethyl-5-methoxy-phenylamine, also known as B12847552, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C11H16N2O
  • Molecular Weight : 192.26 g/mol
  • IUPAC Name : 2-(Dimethylaminomethyl)-5-methoxy-aniline
  • CAS Number : 1134327-84-6

Antiviral Properties

Research indicates that various derivatives of phenylamines, including 2-Dimethylaminomethyl-5-methoxy-phenylamine, exhibit antiviral activity. Studies have shown that related compounds can inhibit viral replication by targeting essential enzymes involved in nucleotide biosynthesis, such as IMP dehydrogenase (IMPDH) . This mechanism is crucial for the development of antiviral agents against diseases like hepatitis and other viral infections.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For example, a derivative exhibiting structural similarities showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves the disruption of cellular pathways critical for tumor survival.

The biological effects of 2-Dimethylaminomethyl-5-methoxy-phenylamine are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer’s .
  • Receptor Modulation : It may modulate neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of IMPDH
AnticancerInduces apoptosis
NeuroprotectiveAChE inhibition
AntidepressantModulates serotonergic pathways

Clinical Implications

The pharmacological properties of 2-Dimethylaminomethyl-5-methoxy-phenylamine suggest its potential use in treating various conditions:

  • Viral Infections : As an antiviral agent targeting nucleotide synthesis.
  • Cancer Therapy : As a chemotherapeutic agent with a mechanism that induces cancer cell death.
  • Neurodegenerative Disorders : As a candidate for Alzheimer's treatment through AChE inhibition.

Q & A

Q. What are the established synthetic routes for 2-Dimethylaminomethyl-5-methoxy-phenylamine, and what are their comparative yields and purity outcomes?

Methodological Answer: The synthesis of 2-Dimethylaminomethyl-5-methoxy-phenylamine can be approached via reductive amination or nucleophilic substitution. For example:

  • Reductive Amination : Reacting 5-methoxy-2-formylphenylamine with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This method typically yields 70–85% purity, requiring subsequent purification via column chromatography .
  • In Situ Dimethylamine Generation : Using dimethylformamide (DMF) as a dimethylamine source in the presence of elemental sulfur, which avoids handling volatile amines directly .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to detect intermediates like Schiff bases.
  • Optimize pH (4–6) to stabilize the amine precursor and minimize side reactions.

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer: By-products often arise from over-alkylation or oxidation. Mitigation strategies include:

  • Temperature Control : Maintain temperatures below 50°C to prevent decomposition of the methoxy group.
  • Catalyst Selection : Use Pd/C or Raney nickel for selective hydrogenation of imine intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates, reducing dimerization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for singlet δ 3.2–3.4 ppm (N(CH₃)₂) and δ 6.7–7.1 ppm (aromatic protons). The methoxy group appears as a singlet near δ 3.8 ppm .
    • ¹³C NMR : The dimethylaminomethyl carbon resonates at δ 45–50 ppm, while the methoxy carbon appears at δ 55–60 ppm.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns confirm the loss of CH₃ groups (m/z 15–30) .
  • IR : Stretching vibrations at 3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O of methoxy), and 2800 cm⁻¹ (C-H of CH₃) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the electron density of the dimethylaminomethyl group. The HOMO-LUMO gap indicates susceptibility to electrophilic attack at the aromatic ring .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict reaction pathways. For example, acetonitrile stabilizes transition states better than DMSO .

Key Insight :
The steric bulk of the dimethylaminomethyl group reduces para-substitution efficiency by 30% compared to unsubstituted analogs .

Q. How does the steric/electronic environment influence biological interactions?

Methodological Answer:

  • Steric Effects : The dimethylaminomethyl group creates a 120° dihedral angle with the aromatic ring, hindering binding to flat enzyme active sites (e.g., monoamine oxidases) .
  • Electronic Effects : The electron-donating methoxy group increases electron density at the ortho position, enhancing interactions with π-acidic receptors (e.g., serotonin receptors) .

Q. What strategies resolve contradictions between theoretical and experimental stability data?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40°C for 14 days. HPLC analysis reveals decomposition products (e.g., demethylation at the methoxy group) .
  • Controlled Atmosphere Studies : Store under nitrogen to prevent oxidation. EPR spectroscopy detects radical intermediates in aerobic conditions .

Resolution Example :
DFT predicts instability at pH < 4 due to protonation of the dimethylamino group. Experimental data confirm 30% degradation at pH 3 after 48 hours, aligning with computational models .

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